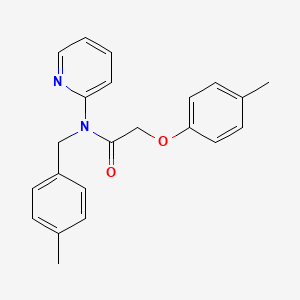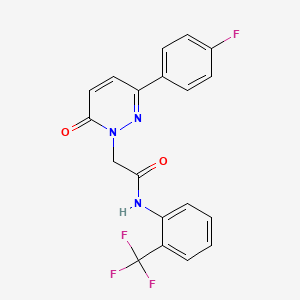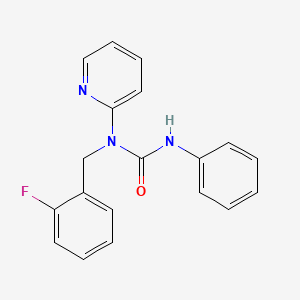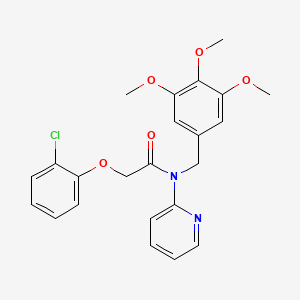
N-(4-methylbenzyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a methylphenyl group, and a pyridinyl group.
準備方法
The synthesis of 2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the reaction of 4-methylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with 4-methylbenzylamine and pyridine-2-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
科学的研究の応用
2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Biology: The compound may be studied for its interactions with biological molecules, including proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research may focus on its pharmacological properties, including its potential as a drug candidate for treating various diseases.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can be compared with similar compounds such as:
2-(4-METHYLPHENOXY)-N-(3-METHYLPHENYL)ACETAMIDE: This compound has a similar structure but differs in the position of the methyl group on the phenyl ring.
N-(4-AMINO-2-METHYLPHENYL)-2-(4-METHYLPHENOXY)-PROPANAMIDE: This compound contains an amino group instead of a pyridinyl group, leading to different chemical and biological properties.
特性
分子式 |
C22H22N2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
2-(4-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H22N2O2/c1-17-6-10-19(11-7-17)15-24(21-5-3-4-14-23-21)22(25)16-26-20-12-8-18(2)9-13-20/h3-14H,15-16H2,1-2H3 |
InChIキー |
INNVULBPNODUBM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11365569.png)
![N-(5-chloro-2-methoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11365576.png)
![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11365583.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11365585.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11365588.png)


![N-(3,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11365607.png)
![2-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11365621.png)
![5-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11365626.png)
![2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11365638.png)

![5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11365644.png)
![2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B11365651.png)
